molecular formula C16H17N3O3 B5739246 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE

Cat. No.: B5739246
M. Wt: 299.32 g/mol
InChI Key: ZPUFWSUBYIIDAR-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine, phenoxy, and acetate groups

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-6-12(2)8-14(7-11)21-10-15(20)22-19-16(17)13-4-3-5-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUFWSUBYIIDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE typically involves a multi-step process:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between pyridine-3-carbaldehyde and an appropriate amine under acidic conditions.

    Condensation Reaction: The pyridine derivative is then subjected to a condensation reaction with 2-(3,5-dimethylphenoxy)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.

    Biomolecular Interactions: It can be used to study interactions with proteins and nucleic acids.

Medicine

    Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.

    Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties.

    Agriculture: It can be explored for use in agrochemicals to enhance crop protection and yield.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE
  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(3,5-DIMETHYLPHENOXY)ACETATE
  • (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE

Uniqueness

  • Structural Features : The presence of the pyridine-3-yl group and the 3,5-dimethylphenoxy group in the compound provides unique electronic and steric properties that can influence its reactivity and interactions with other molecules.
  • Reactivity : The specific arrangement of functional groups in the compound allows for selective reactions that may not be possible with similar compounds.
  • Applications : The compound’s unique structure makes it suitable for specific applications in catalysis, drug development, and materials science, where other similar compounds may not be as effective.

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